(+)-Carbovir

Chiral pharmacology Enantioselectivity HIV reverse transcriptase inhibition

(+)-Carbovir (L-Carbovir, CAS 118353-05-2) is the β-L enantiomer of carbovir, serving as a critical stereochemical negative control for HIV-1 research. Unlike the clinically active β-D (-) enantiomer (EC50 0.31 μg/mL), this isomer is essentially inactive against HIV, a disparity caused by enantioselective cellular kinase phosphorylation. This makes it an essential tool for validating assay specificity and dissecting kinase-mediated metabolic activation pathways in nucleoside analog development. For laboratories requiring high-purity (>98%) enantiomers for mechanistic studies, this compound provides guaranteed stereochemical integrity for reproducible results.

Molecular Formula C11H13N5O2
Molecular Weight 247.25 g/mol
CAS No. 118353-05-2
Cat. No. B1146969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Carbovir
CAS118353-05-2
Synonymsrel-2-Amino-1,9-dihydro-9-[(1R,4S)-4-(hydroxymethyl)-2-cyclopenten-1-yl]-6H-purin-6-one;  (+/-)-Carbovir;  cis-Carbovir;  GR 90352X;  NSC 614846; 
Molecular FormulaC11H13N5O2
Molecular Weight247.25 g/mol
Structural Identifiers
SMILESC1C(C=CC1N2C=NC3=C2N=C(NC3=O)N)CO
InChIInChI=1S/C11H13N5O2/c12-11-14-9-8(10(18)15-11)13-5-16(9)7-2-1-6(3-7)4-17/h1-2,5-7,17H,3-4H2,(H3,12,14,15,18)/t6-,7+/m0/s1
InChIKeyXSSYCIGJYCVRRK-NKWVEPMBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Carbovir (CAS 118353-05-2): Procurement Considerations for a Chiral Carbocyclic Nucleoside Reverse Transcriptase Inhibitor


(+)-Carbovir (CAS 118353-05-2), also known as L-Carbovir, is the unnatural β-L enantiomer of the carbocyclic nucleoside analog carbovir, a guanosine derivative belonging to the nucleoside reverse transcriptase inhibitor (NRTI) class [1]. The compound exists as a chiral molecule, and its antiviral activity profile differs fundamentally from that of the natural β-D enantiomer (-)-Carbovir, which is the active metabolite responsible for the clinical efficacy of the FDA-approved prodrug abacavir [2]. (+)-Carbovir serves primarily as a research tool for stereochemical comparative studies, enantioselectivity investigations, and mechanistic elucidation of cellular phosphorylation pathways rather than as a direct therapeutic candidate [3].

Why (+)-Carbovir Cannot Be Interchanged with (-)-Carbovir or Other NRTIs in Research Applications


Generic substitution within the carbocyclic nucleoside class is not scientifically valid due to pronounced stereochemical and metabolic differentiation. The anti-HIV activity of carbovir resides almost exclusively in the natural β-D (-) enantiomer, which exhibits an EC50 of 0.31 μg/mL against HIV-1 in MT-4 cells, whereas the β-L (+) enantiomer is essentially inactive against HIV, demonstrating only weak activity against HBV [1]. This disparity stems not from differences in target engagement—both enantiomeric triphosphates are approximately equipotent inhibitors of HIV reverse transcriptase—but rather from enantioselective phosphorylation by cellular kinases, which fail to efficiently convert (+)-Carbovir to its active triphosphate form in vivo [2]. Furthermore, carbovir triphosphate exhibits a median intracellular half-life of 18 hours (range: 12-19 hours) in human PBMCs, substantially shorter than tenofovir diphosphate (150 hours), eliminating any pharmacokinetic equivalence with nucleotide analogs [3].

(+)-Carbovir: Quantitative Comparative Evidence for Informed Procurement Decisions


Stereochemical Differentiation: Anti-HIV Activity Resides in the (-) Enantiomer, Not the (+) Enantiomer

The anti-HIV activity of carbovir is stereospecific. The natural β-D (-) enantiomer demonstrates potent inhibition of HIV-1 replication in MT-4 cells with an EC50 of 0.31 μg/mL, whereas the β-L (+) enantiomer (the target compound) exhibits minimal to no activity against HIV-1 [1]. At the enzymatic level, the triphosphates of both β-D (-) and β-L (+) carbovir are approximately equipotent as HIV reverse transcriptase inhibitors, indicating that the differential antiviral activity arises from enantioselective phosphorylation by cellular kinases rather than target engagement differences [2].

Chiral pharmacology Enantioselectivity HIV reverse transcriptase inhibition

Intracellular Pharmacokinetics: Carbovir Triphosphate Half-Life vs. Tenofovir Diphosphate

In a prospective clinical study evaluating triple-nucleoside regimens in HIV-infected patients, the intracellular pharmacokinetic profiles of carbovir triphosphate (CBV-TP, the active anabolite of abacavir) and tenofovir diphosphate (TFV-DP) were directly compared. CBV-TP exhibited a median intracellular half-life of 18 hours (range: 12-19 hours) in peripheral blood mononuclear cells, with concentrations falling below the limit of detection by 72 hours after abacavir discontinuation [1]. In contrast, TFV-DP demonstrated a substantially longer median intracellular half-life of 150 hours (range: 60 to >175 hours), with persistent detectable levels well beyond 72 hours post-discontinuation [1].

Intracellular pharmacokinetics NRTI persistence PBMC half-life

Resistance Profile: M184V Mutation Confers 2-4 Fold Reduced Susceptibility to Carbovir

The M184V mutation in HIV-1 reverse transcriptase, clinically observed in response to abacavir and lamivudine treatment, confers a 2-4 fold reduction in susceptibility to carbovir-containing regimens [1]. Pre-steady-state kinetic analysis revealed that CBVTP is a poor substrate for wild-type HIV-1 RT relative to the natural substrate dGTP, and the M184V mutation further decreases the efficiency of CBVTP utilization in both DNA- and RNA-directed polymerization, indicating that resistance is conferred at the level of CBVMP incorporation [2]. Additionally, the L74V/M184V double mutant confers a 9-10 fold increase in resistance to carbocyclic nucleosides including carbovir [3].

HIV drug resistance M184V mutation NRTI cross-resistance

Cross-Resistance Profile: Limited Cross-Resistance with M184V but Enhanced with L74V/M184V

Cross-resistance conferred by the M184V mutation is limited within the NRTI class. Abacavir (and by extension its active metabolite carbovir) maintains antiretroviral activity against HIV-1 harboring only the M184V mutation, with susceptibility reduced less than 4-fold [1]. However, the combination of L74V and M184V mutations confers a 9-10 fold increase in resistance to carbocyclic nucleosides including carbovir [2]. The K65R mutation, either alone or in combination with M184V, also reduces replication capacity and contributes to carbovir resistance [3].

Cross-resistance NRTI mutations Combination therapy

Aqueous Solubility and pKa: Formulation Constraints Differentiate Carbovir from Other NRTIs

The physicochemical properties of (±)-carbovir were systematically characterized, revealing an intrinsic aqueous solubility of 1.24 mg/mL at physiological pH and pKa values of 3.15 and 9.68 at 25°C and 0.01 ionic strength [1]. The octanol-water partition coefficient was determined as 0.29, consistent with a semipolar compound [1]. Due to limited solubility at physiological pH (approximately 1.24 mg/mL), formulation strategies including hydroxypropyl-β-cyclodextrin complexation (K1:1 = 105 M⁻¹) were explored to enhance aqueous solubility, with cyclodextrin complexation proving more effective than propylene glycol-water cosolvents [1].

Physicochemical properties Formulation development Solubility profiling

Enantioselective Phosphorylation as the Determinant of Differential Antiviral Activity

The mechanism underlying the stereoselective antiviral activity of carbovir was definitively established through direct comparison of enantiomer phosphorylation. Both the β-D (-) and β-L (+) enantiomers of carbovir triphosphate were found to be substrates and alternative substrate inhibitors of HIV reverse transcriptase, demonstrating approximately equal potency at the enzymatic target level [1]. However, the β-L (+) enantiomer fails to exhibit antiviral activity in cellular assays because cellular kinases do not efficiently phosphorylate it to the triphosphate form, whereas the β-D (-) enantiomer undergoes efficient intracellular phosphorylation to achieve inhibitory concentrations of CBV-TP [1].

Cellular kinase selectivity Metabolic activation Enantiomer pharmacology

Recommended Research Applications for (+)-Carbovir Based on Comparative Evidence


Stereochemical Negative Control in Antiviral Screening Assays

Given that anti-HIV activity resides exclusively in the β-D (-) enantiomer (EC50 = 0.31 μg/mL) while the β-L (+) enantiomer is essentially inactive, (+)-Carbovir serves as an ideal stereochemical negative control for validating assay specificity and confirming that observed antiviral effects are enantioselective rather than non-specific cytotoxicity [1]. This application is directly supported by the head-to-head comparison establishing differential phosphorylation as the mechanistic basis for enantioselectivity [2].

Mechanistic Studies of Cellular Kinase Enantioselectivity

Because both carbovir enantiomeric triphosphates are equipotent inhibitors of HIV reverse transcriptase but differ dramatically in cellular phosphorylation efficiency, (+)-Carbovir provides a unique tool for dissecting the role of specific cellular kinases (including deoxycytidine kinase and mitochondrial kinases) in the metabolic activation of nucleoside analogs [1]. This evidence directly stems from the phosphorylation comparison study that established kinase enantioselectivity as the determining factor for antiviral activity [1].

Comparative Pharmacokinetic Modeling of NRTI Intracellular Persistence

The intracellular half-life of carbovir triphosphate (median 18 hours, range 12-19 hours) is substantially shorter than that of tenofovir diphosphate (median 150 hours), as established by direct head-to-head pharmacokinetic evaluation in HIV-infected patients [1]. (+)-Carbovir and its phosphorylated metabolites can be employed in cellular pharmacokinetic studies to model differential intracellular persistence and to benchmark novel NRTI candidates against established half-life parameters [1].

Cross-Resistance Profiling in HIV Mutant Panels

Carbovir exhibits a defined resistance profile: 2-4 fold reduced susceptibility with M184V single mutants, and 9-10 fold reduced susceptibility with L74V/M184V double mutants [1][2]. (+)-Carbovir can be utilized as a reference compound in resistance profiling panels to establish baseline susceptibility shifts across defined HIV-1 RT mutant libraries, enabling calibration of novel NRTI candidates against known resistance magnitude thresholds [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+)-Carbovir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.